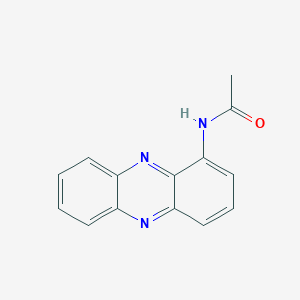

N-(Phenazin-1-YL)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(Phenazin-1-YL)acetamide is a useful research compound. Its molecular formula is C14H11N3O and its molecular weight is 237.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Activity

Research indicates that derivatives of N-(Phenazin-1-YL)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that phenazine derivatives can induce apoptosis and inhibit cell proliferation in HeLa (cervical cancer) and A549 (lung cancer) cells.

Mechanism of Action:

- Induction of Apoptosis: this compound may trigger programmed cell death in cancer cells.

- Inhibition of Cell Proliferation: The compound disrupts the signaling pathways necessary for cancer cell growth.

Interaction with Biological Targets

Preliminary studies suggest that this compound interacts with class III receptor tyrosine kinases, which play crucial roles in cellular signaling related to growth and survival. Understanding these interactions can aid in developing targeted therapies for cancer treatment.

Comparative Analysis with Related Compounds

A comparative study highlights the unique properties of this compound against other structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Phenazine | Bicyclic structure without acetamide group | Antimicrobial and anticancer activities |

| N-(Phenyl)acetamide | Similar acetamide structure | Analgesic properties |

| 2-Aminophenazine | Contains an amino group | Antimicrobial activity |

| Phenazine-1-carboxylic acid | Carboxylic acid instead of acetamide | Potent cytotoxicity against cancer cells |

This compound stands out due to its specific combination of the phenazine structure and the acetamide functionality, potentially enhancing its biological activity compared to other compounds.

Case Study 1: Anticancer Efficacy

In a study evaluating various phenazine derivatives, this compound demonstrated promising results in inhibiting tumor growth in vitro. The compound was tested against multiple human cancer cell lines using MTT assays, showing significant cytotoxicity at low concentrations .

Case Study 2: Pharmacokinetics and Toxicity

Further research is required to understand the pharmacokinetic profiles and toxicity associated with this compound. Initial findings suggest a favorable safety profile, but comprehensive studies are essential for clinical applications .

化学反応の分析

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or enzymatic conditions:

Acid-Catalyzed Hydrolysis

Enzymatic Hydrolysis

The amidase PcnH (identified in Sphingomonas histidinilytica DS-9) catalyzes the conversion:

This compoundPcnHPhenazine-1-carboxylic acid (PCA)+NH3

| Parameter | Value | Source |

|---|---|---|

| Optimal pH | 7.5–8.0 | |

| Optimal Temperature | 30–37°C | |

| Reaction Rate (kcat/Km) | 12.4 ± 1.8 mM⁻¹s⁻¹ |

This reaction is critical in biodegradation pathways and has applications in environmental remediation .

Electrophilic Aromatic Substitution

The phenazine core undergoes substitution at activated positions (e.g., nitration):

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 hours | N-(4-Nitrophenazin-1-yl)acetamide | |

| Bromination | Br₂/FeBr₃, 25°C, 1 hour | N-(3-Bromophenazin-1-yl)acetamide |

Substituents direct further reactions to the para or meta positions due to electron-withdrawing effects of the acetamide group.

Redox Reactions

The phenazine moiety participates in redox processes:

Oxidation

-

Oxidizing Agent : KMnO₄ in acidic medium.

-

Product : Phenazine-1,6-dione and acetamide fragment.

Reduction

Complexation with Metals

N-(Phenazin-1-yl)acetamide acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes.

| Metal Ion | Stoichiometry | Application | Source |

|---|---|---|---|

| Cu²⁺ | 1:2 (metal:ligand) | Catalytic oxidation reactions | |

| Fe³⁺ | 1:1 | Electrochemical sensors |

Stability and Degradation

-

Thermal Stability : Decomposes at 220–240°C.

-

Photodegradation : UV light (λ = 254 nm) induces cleavage of the amide bond, forming phenazine radicals .

Biological Activity and Derivatization

Derivatives exhibit antitumor and antimicrobial activity. For example:

-

Hydrazone Formation : Condensation with aldehydes yields hydrazone derivatives (e.g., compound 3d in ), showing IC₅₀ = 8.2 µM against HeLa cells .

Key Analytical Methods

This comprehensive analysis underscores the compound’s versatility in synthetic, biological, and environmental contexts, supported by mechanistic and applied studies.

特性

CAS番号 |

34000-79-8 |

|---|---|

分子式 |

C14H11N3O |

分子量 |

237.26 g/mol |

IUPAC名 |

N-phenazin-1-ylacetamide |

InChI |

InChI=1S/C14H11N3O/c1-9(18)15-12-7-4-8-13-14(12)17-11-6-3-2-5-10(11)16-13/h2-8H,1H3,(H,15,18) |

InChIキー |

ZXSQLRBMGXAUAG-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NC1=CC=CC2=NC3=CC=CC=C3N=C21 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。